Melting Point Elevation vs. Unsubstituted BDM: Wider Thermal Processing Window
The melting point of 1,1'-(methylenebis(2-ethyl-4,1-phenylene))bis-1H-pyrrole-2,5-dione (BEDM) was measured as 203–204 °C by digital micro-melting-point apparatus and 212 °C by DSC, compared to 156–158 °C for the unsubstituted analogue BDM (CAS 13676-54-5) [1]. This represents an elevation of approximately 47–56 °C, attributable to the introduction of two ethyl substituents on the aromatic rings [2].
| Evidence Dimension | Melting point (Tm) |
|---|---|
| Target Compound Data | 203–204 °C (micro-melting-point); 212 °C (DSC peak) |
| Comparator Or Baseline | BDM (CAS 13676-54-5): 156–158 °C |
| Quantified Difference | ΔTm ≈ +47 to +56 °C |
| Conditions | Digital micro-melting-point apparatus; differential scanning calorimetry |
Why This Matters
A higher melting point provides a wider liquid-state processing window prior to cure, enabling more flexible multi-step lamination and impregnation schedules in composite and PCB manufacturing.
- [1] Ke, G.; Huan, S.; Liu, X.-G.; Liu, Z.-L.; Zheng, C.; Feng, Y.-Y. Synthesis and Curing Kinetics of Bis(3-ethyl-4-maleimidophenyl)methane Resin. Journal of Guangzhou University (Natural Science Edition), 2008, 7(4), 50–55. View Source
- [2] NIST Chemistry WebBook. 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- (CAS 13676-54-5). National Institute of Standards and Technology. View Source
